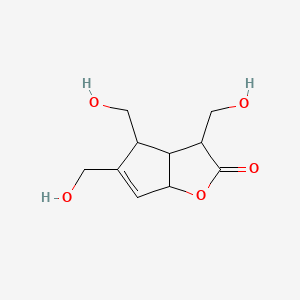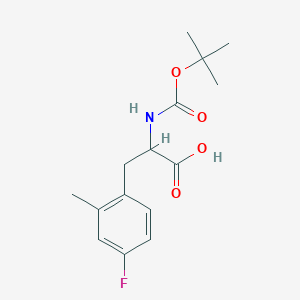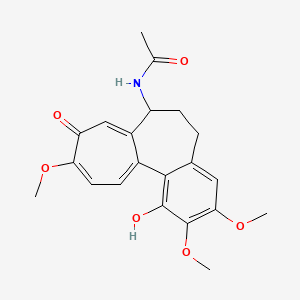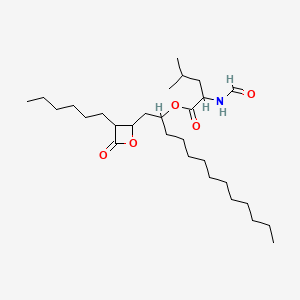![molecular formula C22H31NO2 B15125245 2,3,3a,3b,4,5,10,10a,10b,11,12,12a-Dodecahydro-1,6,10a,12a-tetraMethyl-1H-cyclopenta[7,8]phenanthro[3,2-d]isoxazol-1-ol](/img/structure/B15125245.png)
2,3,3a,3b,4,5,10,10a,10b,11,12,12a-Dodecahydro-1,6,10a,12a-tetraMethyl-1H-cyclopenta[7,8]phenanthro[3,2-d]isoxazol-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol is a synthetic compound that belongs to the class of androstane derivatives. This compound is characterized by its unique structure, which includes an isoxazole ring fused to an androstane skeleton. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol typically involves multiple steps, starting from readily available steroid precursors. The key steps include the formation of the isoxazole ring and the introduction of the dimethyl groups at the 4 and 17 positions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization and functionalization processes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, reaction conditions, and purification methods to ensure high yield and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may also be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
(17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as anti-inflammatory and anticancer properties, are of significant interest.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a steroidal drug.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating gene expression and cellular functions. Additionally, it may inhibit certain enzymes or signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
(17beta)-4,17-dimethylandrosta-1,4-dien-3-one: Another androstane derivative with similar structural features.
(17beta)-4,17-dimethylandrosta-2,4-dien-3-one: A closely related compound with slight variations in the isoxazole ring.
Uniqueness
(17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol stands out due to its unique isoxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other androstane derivatives and contributes to its specific applications and effects.
特性
分子式 |
C22H31NO2 |
|---|---|
分子量 |
341.5 g/mol |
IUPAC名 |
2,9,17,18-tetramethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol |
InChI |
InChI=1S/C22H31NO2/c1-13-16-6-5-15-17(20(16,2)11-14-12-23-25-19(13)14)7-9-21(3)18(15)8-10-22(21,4)24/h12,15,17-18,24H,5-11H2,1-4H3 |
InChIキー |
AAHNYFCTPITCHA-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CCC3C4CCC(C4(CCC3C2(CC5=C1ON=C5)C)C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15125197.png)




![6-Cbz-octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B15125218.png)
![12-Phenyl-12H-dibenzo[b,h]fluoren-12-ol](/img/structure/B15125222.png)


![(1R,aR)-3-Diphenylphosphino-2-(4-diphenylphosphino-2,5-dimethyl-3-thienyl)-1,7,7-trimethyl-bicyclo[2.2.1]hept-2-ene](/img/structure/B15125234.png)


